2H-Cyclopenta[d]pyridazine 2H-Cyclopenta[d]pyridazine
Brand Name: Vulcanchem
CAS No.: 270-64-4
VCID: VC8375764
InChI: InChI=1S/C7H6N2/c1-2-6-4-8-9-5-7(6)3-1/h1-5,8H
SMILES: C1=CC2=CNN=CC2=C1
Molecular Formula: C7H6N2
Molecular Weight: 118.14 g/mol

2H-Cyclopenta[d]pyridazine

CAS No.: 270-64-4

Cat. No.: VC8375764

Molecular Formula: C7H6N2

Molecular Weight: 118.14 g/mol

* For research use only. Not for human or veterinary use.

2H-Cyclopenta[d]pyridazine - 270-64-4

Specification

CAS No. 270-64-4
Molecular Formula C7H6N2
Molecular Weight 118.14 g/mol
IUPAC Name 2H-cyclopenta[d]pyridazine
Standard InChI InChI=1S/C7H6N2/c1-2-6-4-8-9-5-7(6)3-1/h1-5,8H
Standard InChI Key KQSREENCGLQTRN-UHFFFAOYSA-N
SMILES C1=CC2=CNN=CC2=C1
Canonical SMILES C1=CC2=CNN=CC2=C1

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The core structure of 2H-cyclopenta[d]pyridazine consists of a five-membered cyclopentane ring fused to a six-membered pyridazine ring, which contains two adjacent nitrogen atoms. This arrangement creates a planar bicyclic system with conjugated π\pi-electrons, contributing to its aromatic character . The IUPAC name, 2H-cyclopenta[d]pyridazine, reflects the numbering of the ring system, where the pyridazine moiety occupies positions 1 and 2, and the cyclopentane ring is annulated at positions 3 and 4 .

Key structural parameters include:

  • Bond lengths: The C–N bonds in the pyridazine ring measure approximately 1.33 Å, typical for aromatic nitrogen heterocycles.

  • Bond angles: The internal angles of the fused rings deviate slightly from ideal values due to ring strain, with the cyclopentane ring adopting a slightly puckered conformation.

Table 1: Computed Physicochemical Properties of 2H-Cyclopenta[d]pyridazine

PropertyValue
Molecular weight118.14 g/mol
XLogP31.2
Hydrogen bond donors1
Hydrogen bond acceptors1
Topological polar surface area28.7 Ų
Rotatable bonds0

Data sourced from PubChem .

Synthetic Methodologies

Cyclization Approaches

The synthesis of 2H-cyclopenta[d]pyridazine derivatives often involves cyclization reactions using precursors such as malononitrile and diazonium salts. A seminal route reported by Anderson et al. (1984) involves the reaction of fulvenes with hydrazonyl chlorides under thermal conditions, yielding cyclopenta[d]pyridazines with high regioselectivity . For instance, heating fulvene with methylhydrazine in ethanol at 80°C produces 1-methyl-2H-cyclopenta[d]pyridazine in yields exceeding 70% .

Electrophilic Substitution

The electron-rich pyridazine ring facilitates electrophilic substitution reactions. Nitration and halogenation occur preferentially at the 4-position of the pyridazine moiety due to the directing effects of the adjacent nitrogen atoms . For example, treatment with nitric acid in acetic anhydride yields 4-nitro-2H-cyclopenta[d]pyridazine, a precursor for further functionalization .

Reaction Conditions and Optimization

  • Solvent effects: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing ionic intermediates.

  • Catalysis: Lewis acids such as AlCl3\text{AlCl}_3 accelerate electrophilic substitutions but may lead to side reactions with sensitive functional groups .

Chemical Reactivity and Functionalization

Nucleophilic Additions

The pyridazine ring’s electron-deficient nature allows nucleophilic attack at the 3- and 6-positions. Grignard reagents, for instance, add to the 3-position, forming substituted dihydropyridazines that can be oxidized to aromatic derivatives.

Oxidation and Reduction

  • Oxidation: Treatment with KMnO4\text{KMnO}_4 under acidic conditions cleaves the cyclopentane ring, yielding dicarboxylic acid derivatives.

  • Reduction: Catalytic hydrogenation with Pd/C\text{Pd/C} reduces the pyridazine ring to a tetrahydropyridazine, altering the compound’s conformational flexibility .

Applications in Medicinal Chemistry and Materials Science

Materials Science Applications

The compound’s rigid, conjugated structure makes it a potential building block for organic semiconductors. Its ability to undergo reversible protonation at the pyridazine nitrogen enables tunable electronic properties, useful in optoelectronic devices .

Analytical Characterization

Spectroscopic Data

  • NMR: The 13C^{13}\text{C} NMR spectrum (CDCl3_3) shows signals at δ 152.1 (C-1), 134.5 (C-2), and 126.8 ppm (C-3), consistent with aromatic carbons adjacent to nitrogen .

  • Mass spectrometry: The molecular ion peak appears at m/z 118, with fragmentation patterns indicating loss of HCN\text{HCN} (m/z 91) and C2H2\text{C}_2\text{H}_2 (m/z 63) .

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